molecular formula C17H22N4O3 B14009339 Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B14009339
M. Wt: 330.4 g/mol
InChI Key: QHKSUUFECJOBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a quinazolinone moiety linked to a piperazine ring, which is further substituted with a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.

    Reduction: Reduction of the quinazolinone can yield dihydroquinazoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require heating or cooling to control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone moiety can yield quinazoline derivatives, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinazolinone moiety is known to interact with various biological targets, while the piperazine ring enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazolinone and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(4-oxo-3H-quinazolin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15-18-13-7-5-4-6-12(13)14(22)19-15/h4-7H,8-11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKSUUFECJOBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.